2-((3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)acetate
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Overview
Description
Abiraterone acetate is a potent antiandrogen medication primarily used in the treatment of metastatic castration-resistant prostate cancer and metastatic high-risk castration-sensitive prostate cancer . It works by inhibiting the enzyme CYP17A1, which is crucial for androgen biosynthesis, thereby reducing the production of testosterone . This reduction in testosterone levels helps to slow the growth of prostate cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the synthetic routes for abiraterone acetate involves the following steps :
Reacting dehydroepiandrosterone with hydrazine hydrate and hydrazine sulfate: in the presence of ethanol at room temperature for five days to produce dehydroepiandrosterone-17-hydrazone.
Reacting dehydroepiandrosterone-17-hydrazone with iodine: in the presence of 1,1,3,3-tetramethylguanidine and tetrahydrofuran, diethyl ether as solvent to yield 17-iodo-androsta-5,16-dien-33-ol.
Coupling 17-iodo-androsta-5,16-dien-33-ol with diethyl (3-pyridyl)borane: in the presence of bis(triphenylphosphine)palladium(II) chloride, tetrahydrofuran, and aqueous sodium carbonate at reflux temperature for four days to obtain 17-(3-Pyridyl)androsta-5,16-dien-33-ol.
Acetylating 17-(3-Pyridyl)androsta-5,16-dien-33-ol: by reacting with acetic anhydride and pyridine at room temperature for 24 hours to produce abiraterone acetate.
Industrial Production Methods: Industrial production of abiraterone acetate often involves optimization of the synthetic route to enhance yield and purity. Techniques such as recrystallization with ethanol and water are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Abiraterone acetate undergoes various chemical reactions, including:
Oxidation: Conversion of abiraterone acetate to abiraterone, the active metabolite, is likely mediated by esterases.
Reduction: Not commonly involved in its primary metabolic pathways.
Substitution: Abiraterone acetate can form complexes with biometals, such as iron and zinc, through substitution reactions.
Common Reagents and Conditions:
Oxidation: Esterases are involved in the conversion of abiraterone acetate to abiraterone.
Substitution: Reactions with biometals like iron and zinc.
Major Products Formed:
Abiraterone: The active metabolite formed from abiraterone acetate.
Biometal Complexes: Complexes with metals like iron and zinc.
Scientific Research Applications
Abiraterone acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and drug-receptor interactions.
Biology: Investigated for its effects on androgen biosynthesis and hormone regulation.
Medicine: Primarily used in the treatment of advanced prostate cancer.
Industry: Utilized in the development of new formulations to enhance bioavailability and reduce side effects.
Mechanism of Action
Abiraterone acetate works by selectively and irreversibly inhibiting the enzyme CYP17A1 (17 alpha-hydroxylase/C17,20-lyase), which is essential for androgen biosynthesis . By inhibiting this enzyme, abiraterone acetate reduces the production of testosterone and other androgens, thereby decreasing the growth and proliferation of prostate cancer cells . The molecular targets involved include the androgen receptor and the pathways regulating androgen synthesis .
Comparison with Similar Compounds
Enzalutamide: Another antiandrogen used in the treatment of prostate cancer.
Apalutamide: A second-generation antiandrogen that also targets the androgen receptor.
Darolutamide: Similar to enzalutamide and apalutamide, it inhibits the androgen receptor.
Uniqueness of Abiraterone Acetate: Abiraterone acetate is unique in its mechanism of action as it inhibits CYP17A1, an enzyme involved in androgen biosynthesis, rather than directly targeting the androgen receptor . This makes it effective in reducing androgen levels in the body, which is crucial for the treatment of prostate cancer .
Properties
Molecular Formula |
C26H32NO2- |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]acetate |
InChI |
InChI=1S/C26H33NO2/c1-25-11-9-17(15-24(28)29)14-19(25)5-6-20-22-8-7-21(18-4-3-13-27-16-18)26(22,2)12-10-23(20)25/h3-5,7,13,16-17,20,22-23H,6,8-12,14-15H2,1-2H3,(H,28,29)/p-1/t17-,20-,22-,23-,25-,26+/m0/s1 |
InChI Key |
XVUVTBXRRNCXAB-AULAXYJSSA-M |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)CC(=O)[O-] |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)CC(=O)[O-] |
Origin of Product |
United States |
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